molecular formula C12H17BrN2 B7846180 N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine

N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine

Cat. No.: B7846180
M. Wt: 269.18 g/mol
InChI Key: GITMEANUUGFABN-UHFFFAOYSA-N
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Description

N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a bromobenzyl group attached to a cyclopropylethane-1,2-diamine backbone, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine typically involves the reaction of 3-bromobenzyl chloride with cyclopropylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromobenzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced bromobenzyl derivatives.

    Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the cyclopropylethane-1,2-diamine backbone may form hydrogen bonds or ionic interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-bromobenzyl)-N1-isopropylethane-1,2-diamine
  • N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine

Uniqueness

N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine is unique due to the presence of the cyclopropyl group, which imparts rigidity and distinct steric effects compared to its analogs. This structural feature can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.

Properties

IUPAC Name

N'-[(3-bromophenyl)methyl]-N'-cyclopropylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c13-11-3-1-2-10(8-11)9-15(7-6-14)12-4-5-12/h1-3,8,12H,4-7,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITMEANUUGFABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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